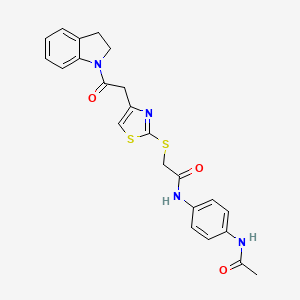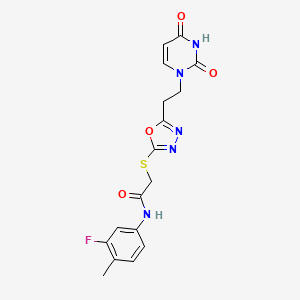
4-(isopropylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(pyridin-4-yl)thiazol-2-amine” is a novel eco-friendly corrosion inhibitor . It was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .
Synthesis Analysis
The synthesis of “4-(pyridin-4-yl)thiazol-2-amine” was carried out and its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .Molecular Structure Analysis
The molecular structure of the inhibitor was studied using quantum chemistry calculations .Chemical Reactions Analysis
The experimental results showed that “4-(pyridin-4-yl)thiazol-2-amine” is an effective corrosion inhibitor for mild steel in an acid medium .Applications De Recherche Scientifique
Heterocyclic Synthesis
Compounds within the same chemical family have been synthesized for their potential in creating heterocyclic structures, which are essential in the development of pharmaceuticals and agrochemicals. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of derivatives, highlighting the synthetic versatility of these compounds in generating biologically relevant structures (Mohareb et al., 2004).
Antibacterial Agents
Thiazolepyridine derivatives, similar in structural motifs to 4-(isopropylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, have been synthesized and evaluated for their antibacterial activities. Such research underscores the potential of these compounds in the development of new antibacterial agents, offering a pathway to combat antibiotic-resistant bacteria (Karuna et al., 2021).
Antitumor and Antimicrobial Studies
Research into pyridine thiazole derivatives has also extended into their antimicrobial and antitumor applications. Zinc(II) complexes of pyridine thiazole derivatives have shown promise in both antimicrobial activity and antitumor studies, indicating the potential of these compounds in therapeutic contexts (Xun-Zhong et al., 2020).
Insecticidal Agents
The synthesis and biochemical impact of sulfonamide thiazole derivatives have been explored for their potential as insecticidal agents, demonstrating the diverse biological activities that these compounds can exhibit. This research highlights the applicability of such compounds in agricultural sciences, offering new strategies for pest management (Soliman et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
4-propan-2-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12(2)26(23,24)14-8-6-13(7-9-14)17(22)21-18-20-16(11-25-18)15-5-3-4-10-19-15/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJYWWUSUZIAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2667023.png)
![ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667025.png)


![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2667029.png)

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2667032.png)


![N-(1,3-Benzodioxol-5-ylmethyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2667038.png)
![2-[[6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2667039.png)
![4-[2-(1,2,5-Dithiazepan-5-yl)ethylsulfonyl]benzonitrile](/img/structure/B2667040.png)
![benzo[c][1,2,5]thiadiazol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2667042.png)
